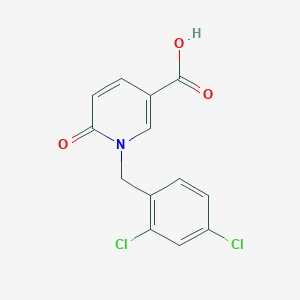
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring
作用機序
Target of Action
Triazole compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that triazole compounds often interact with their targets through the formation of coordination complexes .
Biochemical Pathways
Triazole compounds have been studied for their role in various biochemical processes .
Result of Action
Some triazole compounds have shown cytotoxic activities against certain tumor cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted under specific conditions to form the desired compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the triazole or pyridine rings.
科学的研究の応用
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research has explored its use in developing new pharmaceuticals due to its unique structural properties.
類似化合物との比較
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: A related compound with similar structural features but different functional groups.
(4-methyl-4H-1,2,4-triazol-3-yl)methanol: Another similar compound with a hydroxyl group instead of a pyridine ring.
Uniqueness
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to the combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDCTCQFWOJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57980-39-9 |
Source


|
| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate](/img/structure/B2935796.png)



![4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2935804.png)

![2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2935808.png)

![3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2935811.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2935812.png)


![7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2935815.png)
![2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride](/img/structure/B2935818.png)
